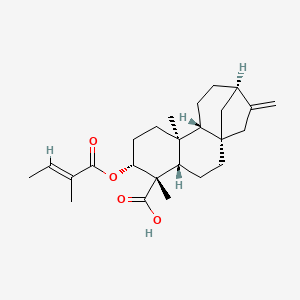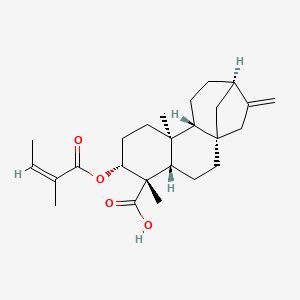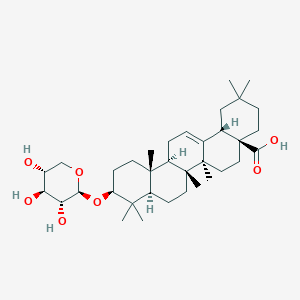
Activated SureLight® R-Phycoerythrin (RPE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
100 mM sodium phosphate (pH 7.2) + 150 mM sodium chloride + 1 mM EDTA + 50 mM sucrose + 1 mM sodium azide
Scientific Research Applications
Fluorescence Quenching in Dual Analysis
R-Phycoerythrin (RPE) is employed in fluorescence-activated cell sorting (FACS) as an alternative dye to fluorescein. Studies have shown RPE's ability to quench the fluorescein emission when both are attached to the same cell. This fluorescence quenching is important in subpopulation analysis by single laser FACS, particularly when low levels of fluorescein staining are obtained (Chapple, Johnson, & Davidson, 1988); (Chapple, Johnson, & Davidson, 1990).
Enhancing Photo-Chemical Stability
Research into improving the photo-chemical stability of RPE by embedding it in a solid matrix of gelatin has been conducted. This approach significantly enhances RPE's stability, maintaining its stability for up to 8 months and showing potential for use in photovoltaic applications (Bharmoria et al., 2020).
Applications in Luminescent Solar Concentrators
RPE, combined with other fluorophores, has been investigated for use in flexible luminescent solar concentrators (LSCs). Studies demonstrate that RPE's luminescent properties are advantageous for portable power generation applications (Fisher et al., 2012).
Stability under Various Conditions
The stability of R-phycoerythrin under different conditions like light exposure, pH, and temperature has been extensively studied. Findings indicate good stability within specific pH and temperature ranges, crucial for its application in natural dyeing and other biotechnological fields (Munier et al., 2014).
Single-Protein Molecule Dynamics
The dynamics of individual RPE molecules at the liquid/solid interface have been monitored, providing insights into protein adsorption/desorption interactions. This understanding is vital in applications like capillary electrophoresis and chromatography (Kang & Yeung, 2002); (Fang et al., 2007).
Enhanced Fluorescence on Nanostructured Surfaces
Studies have shown that RPE molecules exhibit significantly enhanced fluorescence intensity and reduced lifetime when assembled on silver nanostructured surfaces. This property is crucial for single-molecule studies and potential nanotechnology applications (Ray, Chowdhury, & Lakowicz, 2008).
Tracking Single Proteins Within Cells
Research involving the imaging and tracking of single RPE proteins within mammalian cells has provided valuable data for understanding the dynamics of intracellular macromolecules. This has implications in cellular biology and medical research (Goulian & Simon, 2000).
properties
Product Name |
Activated SureLight® R-Phycoerythrin (RPE) |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





